Benzyl 6-(benzyloxy)pyridine-3-carboxylate

Description

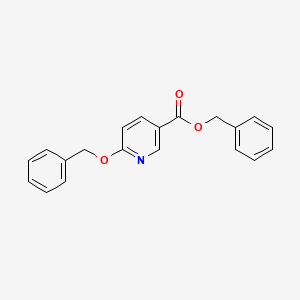

Benzyl 6-(benzyloxy)pyridine-3-carboxylate is a pyridine derivative featuring a benzyl ester group at the 3-position and a benzyloxy substituent at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its dual functionalization, which balances lipophilicity (from the benzyl groups) and reactivity (from the ester moiety). Structural analogs of this compound often vary in substituents, halogens, or additional functional groups, leading to divergent physicochemical and biological properties .

Properties

IUPAC Name |

benzyl 6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWYCVUMIAOCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(benzyloxy)pyridine-3-carboxylate typically involves the esterification of nicotinic acid with benzyl alcohol. One common method is to react nicotinic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-(benzyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: The nitro group on the nicotinic acid can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydride in dimethylformamide (DMF) or lithium aluminum hydride in ether.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 6-(benzyloxy)pyridine-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the development of new pharmacological agents. Its structure allows for modifications that can enhance biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against human immunodeficiency virus (HIV) through structural modifications that enhance their binding affinity to viral proteins .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A series of related pyridine derivatives demonstrated the ability to inhibit cancer cell proliferation in vitro, with specific attention to breast cancer cell lines such as MCF-7. The structure-activity relationship (SAR) studies have highlighted the importance of the benzyloxy group in enhancing cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| Related Compound A | MCF-7 | 8.2 |

| Related Compound B | MCF-7 | 12.0 |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, particularly in the formation of benzyl ethers and esters.

Synthesis of Benzyl Ethers

The compound can be utilized in the synthesis of benzyl ethers through reactions involving nucleophilic substitution. For example, its reaction with various alcohols under acidic conditions leads to high yields of benzyl ethers, demonstrating its utility as a protective group in synthetic pathways .

Methodology for Synthesis

A typical synthetic route involves the following steps:

- Formation of Benzyl Ether : Reacting this compound with an alcohol in the presence of an acid catalyst.

- Purification : The product can be purified using standard techniques such as recrystallization or chromatography.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study: Antiviral Efficacy

A study published in Pharmaceuticals explored the antiviral properties of pyridine derivatives, including this compound, against HIV strains. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM .

Case Study: Anticancer Activity

In another investigation focused on cancer therapeutics, this compound was tested against various cancer cell lines. The findings revealed that modifications to the benzyloxy group significantly influenced cytotoxicity, with optimal derivatives showing IC50 values comparable to established chemotherapeutics .

Mechanism of Action

Benzyl 6-(benzyloxy)pyridine-3-carboxylate acts as a prodrug that is rapidly absorbed through the skin. Once absorbed, it is hydrolyzed by esterases to release nicotinic acid (Vitamin B3). Nicotinic acid then stimulates the production of vasodilatory prostaglandins, which widen blood vessels and increase blood flow. This leads to improved oxygenation and nutrient delivery to tissues .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of benzyl 6-(benzyloxy)pyridine-3-carboxylate and related compounds:

Key Observations

Functional Group Impact :

- The carboxylic acid in 6-(benzyloxy)nicotinic acid enhances water solubility compared to its ester analogs, making it preferable for aqueous-phase reactions .

- Benzyl esters (e.g., in the main compound and ’s analog) increase lipophilicity, which is advantageous for membrane permeability in drug design .

- Halogenation (e.g., chlorine in , bromine in ) introduces electronic effects and sites for further functionalization (e.g., Suzuki-Miyaura coupling for brominated derivatives) .

The ketone group in ’s analog increases electrophilicity, favoring reactions with nucleophiles like hydrazines or Grignard reagents .

Discrepancies in Molecular Formula: lists the molecular formula of this compound as C₁₀H₁₈O₄, which conflicts with the structurally expected formula C₁₉H₁₇NO₄ (derived from 6-(benzyloxy)nicotinic acid esterification).

Biological Activity

Benzyl 6-(benzyloxy)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyloxy group and a carboxylate moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of both the benzyloxy and carboxylate groups enhances its solubility and potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds within the pyridine class can modulate enzyme activity, potentially leading to therapeutic effects in various diseases. The mechanisms may involve:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation, pain perception, and inflammation.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating chronic inflammatory conditions.

- Anticancer Potential : Some derivatives of pyridine compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be explored for anticancer therapies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of derivatives similar to this compound, compounds were screened against multiple cancer cell lines. One derivative demonstrated significant growth inhibition with an IC50 value of 0.49 µM across various lines, indicating strong potential for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Core : Utilizing starting materials like benzaldehyde and appropriate pyridine derivatives.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution techniques.

Research indicates that modifying the substituents on the pyridine ring can enhance biological activity or alter specificity towards certain biological targets .

Future Directions

Given its promising biological activities, further research is warranted to:

- Explore Structural Modifications : Investigating how changes in the chemical structure impact efficacy and selectivity.

- Conduct In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Investigate Mechanistic Pathways : Understanding the specific molecular interactions involved in its biological effects will aid in optimizing its use as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for Benzyl 6-(benzyloxy)pyridine-3-carboxylate, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of benzyloxy and carboxylate groups. For example, the pyridine ring protons show distinct splitting patterns in δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+1]⁺ peaks) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow protocols from safety data sheets:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis .

- Spill Management : Use vacuum collection and avoid aqueous cleanup to preserve compound integrity .

Advanced Research Questions

Q. How can regioselective benzylation challenges be addressed during synthesis?

- Methodological Answer : To achieve selectivity at the pyridine 6-position:

- Protecting Groups : Temporarily block reactive sites (e.g., 3-carboxylate) using tert-butyl esters, which are later deprotected .

- Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize over-alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 25–50°C .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for benzyl esters) .

- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV-Vis light .

Q. How should contradictions in spectral data between theoretical predictions and experimental results be resolved?

- Methodological Answer : Address discrepancies through:

- 2D NMR : HSQC and COSY experiments to assign overlapping signals (e.g., distinguishing pyridine vs. benzyl protons) .

- X-ray Crystallography : Resolve ambiguous regiochemistry by growing single crystals in EtOAc/hexane .

- Computational Modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity in medicinal chemistry?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in leukemia cell lines (e.g., HL-60) .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.